![molecular formula C7H10O3 B169636 1,4-Dioxaspiro[4.4]nonan-7-one CAS No. 109459-59-8](/img/structure/B169636.png)
1,4-Dioxaspiro[4.4]nonan-7-one
説明
1,4-Dioxaspiro[4.4]nonan-7-one is a chemical compound with the molecular formula C7H10O3 . It is also known by other names such as 3-keto cyclopentanone acetal and 1,4-Dioxaspiro[4.4]nonan-8-one . The molecular weight of this compound is 142.15 g/mol .
Molecular Structure Analysis
The InChI representation of 1,4-Dioxaspiro[4.4]nonan-7-one isInChI=1S/C7H10O3/c8-6-1-2-7 (5-6)9-3-4-10-7/h1-5H2 . The Canonical SMILES representation is C1CC2 (CC1=O)OCCO2 . Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.4]nonan-7-one has a XLogP3-AA value of -0.5, indicating its relative hydrophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 35.5 Ų . The compound has a complexity of 158 .科学的研究の応用
Synthesis and Application in Immunomodulation
- Efficient Synthesis for Immunomodulation : Zhang & Nan (2017) described an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, a component of the immunosuppressive triterpenoid Phainanoid F. This synthesis used furan oxidative spirocyclization and achieved a 17.3% overall yield in 11 linear steps (Chenlu Zhang & F. Nan, 2017).
Insect Pheromone Research
- Insect Pheromones : Francke & Reith (1979) identified 2-Ethyl-1,6-dioxaspiro[4.4]nonan as a principal aggregation pheromone for some bark beetles, leading to systematic studies on spiroketals like 1,4-Dioxaspiro[4.4]nonan-7-one (W. Francke & W. Reith, 1979).
Synthesis and Optimization Techniques
- Synthesis Optimization : Feng-bao (2006) synthesized 1,4-Dioxaspiro[4.5]decan-8-one, similar in structure to 1,4-Dioxaspiro[4.4]nonan-7-one, optimizing reaction conditions and achieving higher yields and reduced reaction time (Zhang Feng-bao, 2006).
Chemical Structure and Modification
- Bromination of Spiroketals : Ponomarev & Peshekhonova (1969) conducted bromination of 1,6-dioxaspiro[4.4]nonane, related to 1,4-Dioxaspiro[4.4]nonan-7-one, to obtain mono and dibromo-derivatives for further chemical studies (A. Ponomarev & A. D. Peshekhonova, 1969).
Application in Oligonucleotide Synthesis
- Oligonucleotide Synthesis : Leisvuori et al. (2008) used 1,6-Dioxaspiro[4,4]nonane-2,7-dione for oligonucleotide synthesis, demonstrating its utility in constructing biodegradable base-sensitive phosphate protection (A. Leisvuori et al., 2008).
Organic Chemistry and Total Synthesis
Organic Synthesis : Ramana et al. (2009) utilized 1,6-dioxaspiro[4.4]nonane in the total synthesis of cephalosporolides E/F, highlighting its role in organic chemistry (C. Ramana, S. Suryawanshi, & R. Gonnade, 2009).
Spiroketal Synthesis : Sridharan et al. (2011) described an efficient synthesis of 1,6-dioxaspiro[4.4]nonane derivatives, applied in the direct synthesis of chalcogran, a beetle pheromone (V. Sridharan et al., 2011).
Asymmetric Cyclization : Tiecco et al. (2006) developed an asymmetric cyclization method to synthesize enantiomerically pure 1,6-dioxaspiro[4.4]nonanes, essential for creating specific stereoisomers in organic chemistry (M. Tiecco et al., 2006).
Polymerization and Material Science
Cationic Ring-Opening Polymerization : Takata et al. (1992) studied the cationic polymerizations of compounds including 1,4,6,9-tetraoxaspiro[4.4]nonane, demonstrating their utility in creating novel polymers (T. Takata, Toshiro Ariga, & T. Endo, 1992).
Chemically Amplified Photoresists : Kim, Park, & Ji‐Hyun Jang (2000) synthesized poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) for use in chemically amplified photoresists, important for photolithography in semiconductor manufacturing (Jin-beak Kim, Joonho Park, & Ji‐Hyun Jang, 2000).
作用機序
Target of Action
It has been shown that similar spiro compounds have a broad spectrum of biological activity, displaying antibiotic, anti-anaphylactic, anti-phlogistic, and antispasmodic activity . Further research is needed to identify the specific targets of 1,4-Dioxaspiro[4.4]nonan-7-one.
Biochemical Pathways
Given the broad spectrum of biological activity of similar spiro compounds , it can be inferred that multiple pathways might be affected
Result of Action
Given the broad spectrum of biological activity of similar spiro compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
特性
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-1-2-7(5-6)9-3-4-10-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRFMICEAJKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.4]nonan-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



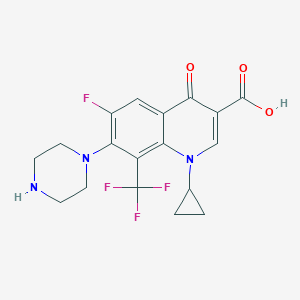
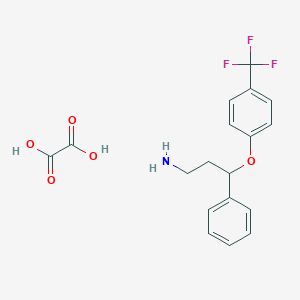
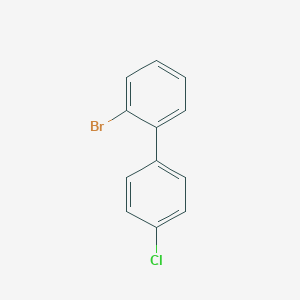
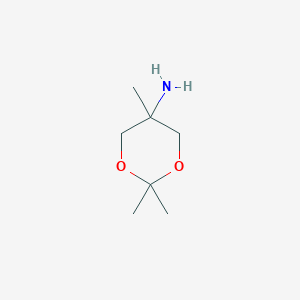
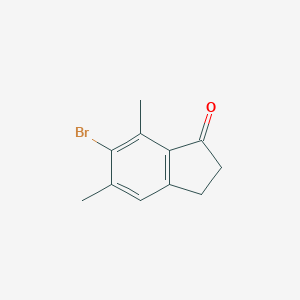
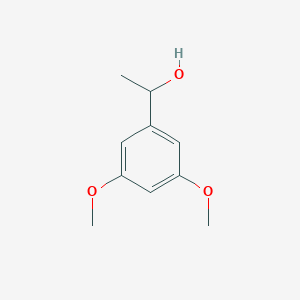





![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
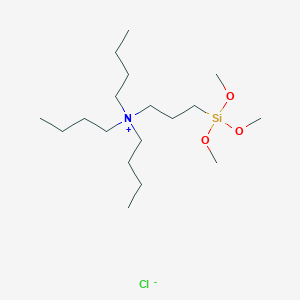
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)